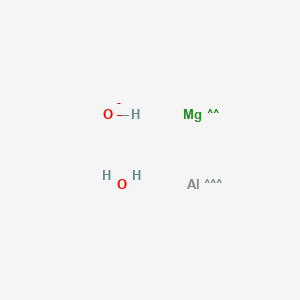

Aluminum magnesium hydroxide, monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Aluminum magnesium hydroxide, monohydrate is an inorganic compound with the molecular formula AlH3MgO2 . It is used as an antacid to relieve heartburn, acid indigestion, and upset stomach .

Synthesis Analysis

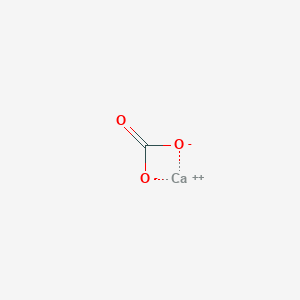

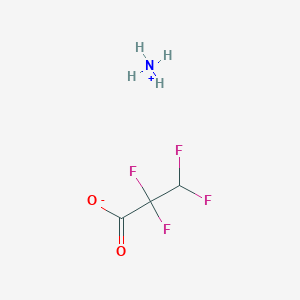

Magnesium-aluminum layered double hydroxides can be synthesized by mixing crystalline magnesium and aluminum chlorides with ammonium carbonate .Molecular Structure Analysis

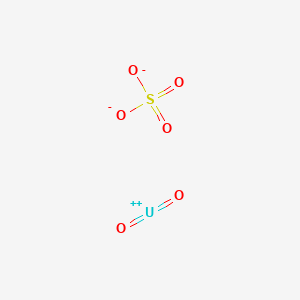

The molecular structure of Aluminum magnesium hydroxide, monohydrate consists of Aluminum (Al), Magnesium (Mg), Hydrogen (H), and Oxygen (O) atoms. The molecular weight is 86.310 g/mol .Chemical Reactions Analysis

Magnesium-aluminum layered double hydroxides and mixed oxides based on them were obtained by high and low supersaturation methods and analyzed .Physical And Chemical Properties Analysis

Aluminum magnesium hydroxide, monohydrate has a molecular weight of 86.310 g/mol. It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts. It has a formal charge of -1 .科学的研究の応用

Layered double hydroxides (LDHs), like magnesium aluminum hydroxide, have wide-ranging applications in industry, including additives in polymers, precursors to magnetic materials, biology and medicine, catalysis, and environmental remediation (Yang et al., 2012).

The anion-exchange ability of LDHs like magnesium aluminum hydroxide is exploited in catalysis, drug delivery, and environmental remediation. Understanding the cation arrangements in these hydroxides could enhance their functional optimization (Sideris et al., 2008).

Magnesium-aluminum oxide has been found effective in removing antimonate ions from solutions and forming brandholzite-like compounds, which is significant for environmental applications (Kameda et al., 2011).

Hydrotalcite, a compound related to aluminum–magnesium hydroxide, finds applications in areas like antacids, catalyst support, flame retardants, and as raw material for high-temperature insulating ceramics (Salomão et al., 2011).

Magnesium/aluminum layered double hydroxides (Mg/Al LDHs), when calcined, show excellent sorption capabilities for removing cyanide from aqueous solutions, which is crucial for environmental safety (Cosano et al., 2016).

Ternary magnesium/zinc/aluminum layered double hydroxides intercalated with folic acid have potential as nutritional supplements, highlighting their biomedical application (Xiao et al., 2011).

Magnesium-aluminum hydroxide films on Mg alloys offer effective corrosion resistance, which is significant in materials science and engineering (Wang et al., 2010).

Magnesium-aluminum oxide nanostructures have potential applications in cancer treatment by regulating tumor cell environments (Lozhkomoev, 2016).

Magnesium-aluminum oxide is effective in removing hydrogen chloride from gaseous streams, which is vital for air quality control (Kameda et al., 2008).

Mg-Al layered double hydroxide enhances the corrosion resistance and biocompatibility of magnesium alloys, making them more suitable for biomedical applications (Peng et al., 2016).

Safety And Hazards

将来の方向性

特性

InChI |

InChI=1S/Al.Mg.2H2O/h;;2*1H2/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSTVPXRZQQBKQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Mg].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH3MgO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.310 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum magnesium hydroxide, monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。